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molecular formula C17H20N4O B8554001 5-(Hexyloxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine CAS No. 87595-20-8

5-(Hexyloxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine

Cat. No. B8554001
M. Wt: 296.37 g/mol
InChI Key: IBXSPHBBDFBQHH-UHFFFAOYSA-N
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Patent
US04460773

Procedure details

In 50 ml of hexanol was dissolved 2.1 g (0.091 mole) of metallic sodium, and then, 14.6 g (0.043 mole) of 5-(4-tolylsulfonyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine was added to the solution. The mixture was heated under reflux for 2 hours. After completion of the reaction, the exessive amount of hexanol was removed by distillation under a reduced pressure. The residue was washed with water, dried and then recrystallized from a benzene/methanol (1:2) mixed solvent to obtain 11.5 g (the yield was 90%) of 5-hexyloxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine in the form of a colorless needle crystal.
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na].C1(C)C=CC(S([C:11]2[N:12]=[C:13]3[CH:19]=[N:18][N:17]([C:20]4[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=4)[C:14]3=[N:15][CH:16]=2)(=O)=O)=CC=1.[CH2:27]([OH:33])[CH2:28][CH2:29][CH2:30][CH2:31][CH3:32]>>[CH2:27]([O:33][C:11]1[N:12]=[C:13]2[CH:19]=[N:18][N:17]([C:20]3[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=3)[C:14]2=[N:15][CH:16]=1)[CH2:28][CH2:29][CH2:30][CH2:31][CH3:32] |^1:0|

Inputs

Step One
Name
Quantity
14.6 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)C=1N=C2C(=NC1)N(N=C2)C2=CC=CC=C2)C
Step Two
Name
Quantity
2.1 g
Type
reactant
Smiles
[Na]
Name
Quantity
50 mL
Type
reactant
Smiles
C(CCCCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the exessive amount of hexanol was removed by distillation under a reduced pressure
WASH
Type
WASH
Details
The residue was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from a benzene/methanol (1:2)
ADDITION
Type
ADDITION
Details
mixed solvent

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)OC=1N=C2C(=NC1)N(N=C2)C2=CC=CC=C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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